

Technical Support Center: Optimizing Sodium Carbomer Concentration for Desired Gel Viscosity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SODIUM CARBOMER**

Cat. No.: **B1168046**

[Get Quote](#)

Welcome to the Technical Support Center for **sodium carbomer** gel formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing **sodium carbomer** concentrations to achieve specific gel viscosities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is **sodium carbomer** and how does it differ from standard carbomer grades?

A1: **Sodium carbomer** is the pre-neutralized sodium salt of a high molecular weight crosslinked polyacrylic acid polymer.^{[1][2]} Unlike traditional carbomers, which are acidic and require a neutralizing agent (like sodium hydroxide or triethanolamine) to be added during formulation to thicken, **sodium carbomer** is supplied in a neutralized state.^{[3][4]} This simplifies the formulation process as it begins to thicken immediately upon dispersion in water, forming a gel within a pH range of approximately 5.0 to 10.^{[3][4]}

Q2: What is the typical concentration range for **sodium carbomer** in gel formulations?

A2: The concentration of **sodium carbomer** typically ranges from 0.1% to 2.0% by weight, depending on the desired viscosity. For many applications, a concentration between 0.5% and

1.0% is sufficient to create a viscous gel.[5][6] For skincare products, it's often recommended to keep the final concentration below 0.8% to avoid a film-forming effect on the skin.[5]

Q3: What factors can influence the final viscosity of my **sodium carbomer** gel?

A3: Several factors can impact the viscosity of your gel:

- Concentration: Higher concentrations of **sodium carbomer** will result in higher viscosity.[1]
- pH: While **sodium carbomer** is pre-neutralized, the final pH of your formulation can still affect viscosity. The optimal pH range for maximum viscosity is typically between 6 and 9.[7] Adding strong acids can cause a significant drop in viscosity.[1][4]
- Electrolytes: The presence of salts or ions in your formulation can decrease the viscosity of the gel by reducing the repulsion between the polymer chains.[5][8]
- Shear: Prolonged exposure to high shear mixing can permanently reduce the viscosity of the gel.[9]
- Other Ingredients: The addition of other excipients, such as certain polymers or active pharmaceutical ingredients (APIs), can also affect the final viscosity.[10]

Q4: Can I adjust the pH of a **sodium carbomer** gel after it has formed?

A4: Yes, you can make small adjustments to the pH. However, be cautious when lowering the pH with an acid (e.g., citric acid or lactic acid), as this can cause the gel to thin and lose viscosity.[4][11] If the pH drops too low (typically below 5.0), the gel structure may collapse entirely.[11]

Q5: Is **sodium carbomer** compatible with alcohols?

A5: Yes, **sodium carbomer** can tolerate water/alcohol blends. It can be used to form clear gels in hydroalcoholic systems.[2] Some sources suggest it can tolerate up to a 70:30 water/alcohol blend.[4]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Low Viscosity or Thin Gel	Incorrect Concentration: The concentration of sodium carbomer may be too low.	Gradually increase the concentration of sodium carbomer in small increments until the desired viscosity is achieved.
Low pH: The final pH of the formulation may be too acidic (below 5.0). [11]	Check the pH of your final formulation. If it is too low, you may need to reformulate with less acidic components. Avoid adding strong acids directly to the gel. [4]	
Presence of Electrolytes: Your formulation may contain salts or ions that are disrupting the gel network. [5]	If possible, reduce the concentration of electrolytes. If they are essential to the formulation, you may need to use a higher concentration of sodium carbomer to compensate for the viscosity loss.	
Excessive Shear: The gel may have been subjected to high-shear mixing for an extended period. [9]	Use moderate shear for a shorter duration during mixing. Once the gel is formed, avoid further high-shear mixing.	
Lumps or "Fish Eyes" in the Gel	Improper Dispersion: The sodium carbomer powder was not dispersed properly and hydrated unevenly. [7]	Slowly sprinkle the sodium carbomer powder into the vortex of the water with good agitation to ensure each particle is wetted. [7] Consider creating a pre-dispersion in a non-solvent or a portion of the solvent before adding it to the main batch.

Adding Powder Too Quickly: Adding the powder too quickly can cause it to agglomerate.	Add the sodium carbomer powder in small portions while continuously stirring.	
Cloudy or Hazy Gel	Trapped Air: Vigorous mixing can introduce air bubbles into the gel.	Mix at a controlled speed to avoid incorporating excessive air. Allow the gel to stand to allow air bubbles to dissipate. A vacuum deaeration step can also be employed.
Incompatibility with Other Ingredients: Some ingredients may not be fully soluble or may interact with the sodium carbomer.	Review the compatibility of all ingredients in your formulation. Perform small-scale compatibility studies before scaling up.	
Gel Thins Out Over Time	Microbial Contamination: Although carbomers are generally resistant to microbial growth, the presence of other nutrients in the formulation can support it, leading to degradation of the gel structure.	Add a suitable preservative system to your formulation. ^[4]
UV Degradation: Exposure to UV light can cause a loss of viscosity over time. ^[12]	Protect the formulation from light by using opaque packaging. Consider adding a UV absorber to the formulation. ^[4]	

Data Presentation

Table 1: Typical Viscosity of Carbomer Gels at Various Concentrations

The following table provides an overview of the expected viscosity for different grades of carbomer at a standard concentration. Note that **sodium carbomer** is a pre-neutralized form,

and its viscosity will be in a similar range depending on the final pH and other formulation components.

Carbomer Grade	Concentration (% w/w in water)	pH	Typical Viscosity (mPa·s or cPs)
Carbomer 940	0.5%	~7.5	40,000 - 60,000[13]
Carbomer 934	0.5%	~7.5	30,500 - 39,400[13]
Carbomer 941	0.5%	~7.5	4,000 - 11,000[13]
Carbopol® Ultrez 30	0.2%	6.0	~20,000 (Yield Stress Dependent)
Carbopol® Ultrez 30	0.4%	6.0	~40,000 (Yield Stress Dependent)
Carbopol® Ultrez 30	0.6%	6.0	~60,000 (Yield Stress Dependent)

Note: Viscosity is highly dependent on the specific test method, spindle, and rotational speed used for measurement.

Experimental Protocols

Protocol 1: Preparation of a **Sodium Carbomer** Gel

This protocol outlines the steps for preparing a simple aqueous gel using **sodium carbomer**.

Materials and Equipment:

- **Sodium Carbomer** powder
- Deionized or distilled water
- Beaker
- Overhead stirrer or magnetic stirrer with a stir bar

- Spatula
- Weighing balance

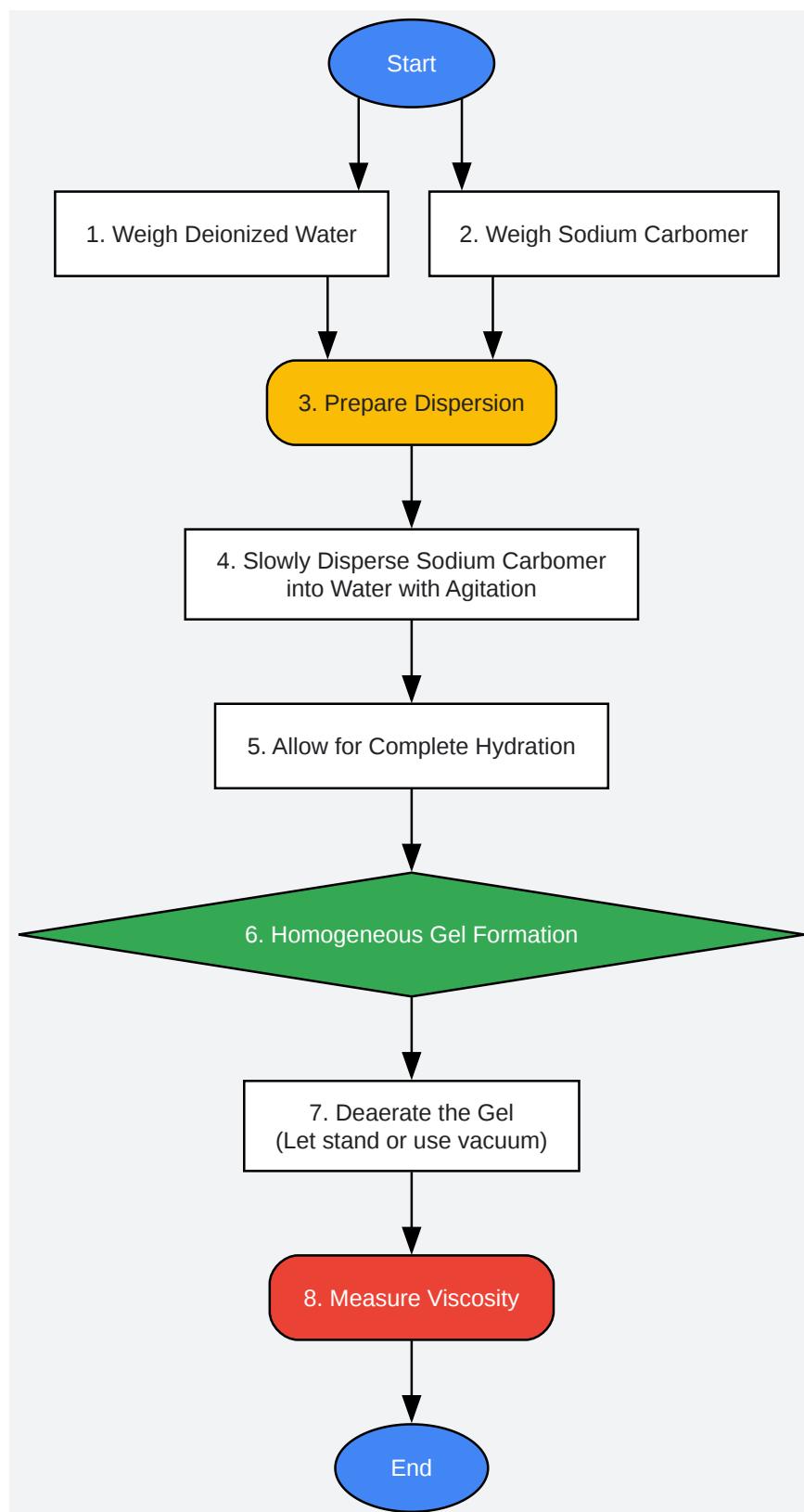
Procedure:

- Weigh the required amount of deionized or distilled water into a beaker.
- Place the beaker on the stirrer and begin agitation, creating a vortex.
- Slowly and carefully sprinkle the pre-weighed **sodium carbomer** powder into the vortex of the stirring water. Ensure a steady addition rate to prevent clumping.
- Continue stirring until the **sodium carbomer** is fully dispersed and hydrated, and a homogenous gel is formed. This may take some time.
- Once the gel is formed, reduce the stirring speed to a gentle agitation to allow any entrapped air bubbles to escape.
- Cover the beaker and let the gel stand for a few hours to ensure complete hydration and to allow air bubbles to rise.

Protocol 2: Viscosity Measurement of a Sodium Carbomer Gel

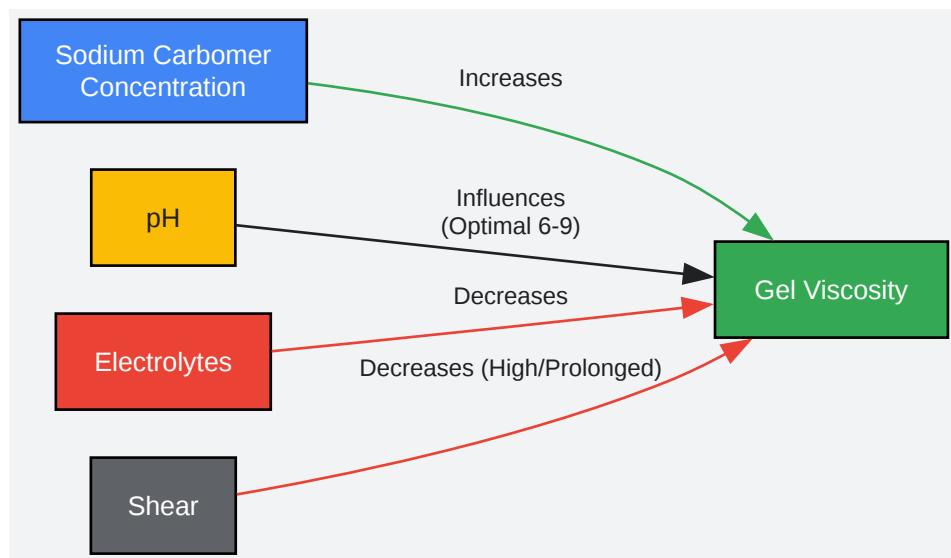
This protocol describes how to measure the viscosity of the prepared gel.

Materials and Equipment:


- Prepared **sodium carbomer** gel
- Rotational viscometer (e.g., Brookfield or similar) with appropriate spindles
- Temperature-controlled water bath (optional, for temperature-specific measurements)

Procedure:

- Ensure the viscometer is calibrated and on a level surface.


- Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. For high viscosity gels, a spindle with a larger surface area and lower rotational speeds are typically used.
- Carefully lower the spindle into the center of the gel sample until it reaches the immersion mark. Avoid introducing air bubbles.
- Allow the sample to equilibrate to the desired temperature.
- Start the viscometer at the selected speed and allow the reading to stabilize before recording the viscosity value (in mPa·s or cPs).
- It is good practice to take readings at multiple speeds to understand the shear-thinning behavior of the gel.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and testing **sodium carbomer** gel viscosity.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the viscosity of **sodium carbomer** gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Carbomer | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 5. ulprospector.com [ulprospector.com]
- 6. media.neliti.com [media.neliti.com]
- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 8. tnjchem.com [tnjchem.com]
- 9. openread.academy [openread.academy]
- 10. tandfonline.com [tandfonline.com]

- 11. ijlret.com [ijlret.com]
- 12. The Influence of pH Values on the Rheological, Textural and Release Properties of Carbomer Polacril® 40P-Based Dental Gel Formulation with Plant-Derived and Synthetic Active Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbomer 934, 934P, 940, 941, 974, 980 Manufacturers, with SDS [mubychem.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Sodium Carbomer Concentration for Desired Gel Viscosity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168046#optimizing-sodium-carbomer-concentration-for-desired-gel-viscosity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com